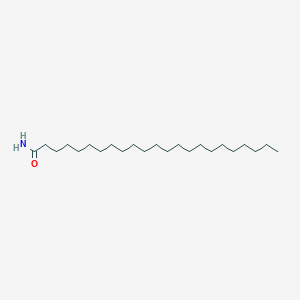

Tricosanamide

Description

Historical Context and Initial Characterization in Scientific Literature

Specific historical accounts detailing the initial isolation and characterization of tricosanamide are not prominently documented in readily available scientific literature. The exploration of chemical compounds has historically progressed through distinct phases, from a focus on proto-organic and organic compounds to the rise of organometallic chemistry. The study of long-chain fatty acid amides like this compound falls within the broader historical context of organic and natural product chemistry. The initial characterization of such compounds typically involves techniques to determine their fundamental chemical and physical properties.

Basic chemical data for this compound is as follows:

| Property | Value |

| Molecular Formula | C₂₃H₄₇NO |

| Molecular Weight | 353.6254 g/mol |

| Boiling Point (Predicted) | 483.5±13.0 °C |

| Density (Predicted) | 0.864±0.06 g/cm³ |

This data is derived from publicly available chemical databases. myskinrecipes.com

Significance within Lipid Amide Chemistry and Natural Products Research

This compound belongs to the family of fatty acid amides (FAAs), a diverse group of lipids formed from the combination of a fatty acid and a biogenic amine linked by an amide bond. researchgate.net This class of compounds is significant in natural products research due to their wide range of biological activities. biorxiv.orgresearchgate.net While specific research on this compound's natural occurrence is limited, related long-chain fatty acid amides have been isolated from various plant and microbial sources. For instance, other fatty acid amides have been identified in extracts of Withania somnifera and from endophytic actinomycetes. biomedpharmajournal.orgui.ac.id The significance of FAAs stems from their diverse physiological roles, which include neuromodulatory and anti-inflammatory effects. nih.gov

Scope and Research Trajectories of this compound and its Derivatives

The research trajectory for this compound and its derivatives can be inferred from the broader trends in the study of very long-chain fatty acid amides. A primary area of investigation is their synthesis and potential biological activities. The enzymatic synthesis of fatty acid amides is an area of active research, offering advantages over chemical synthesis. biorxiv.org

Current and future research directions for compounds like this compound are likely to focus on:

Biological Activity Screening: Investigating potential antimicrobial, anti-inflammatory, or anticancer properties, which have been observed in other fatty acid amides. biorxiv.org

Synthesis of Derivatives: Creating derivatives of this compound to explore how structural modifications affect its physical and biological properties.

Industrial Applications: this compound has been noted for its use as an intermediate in the production of surfactants, lubricant additives, and corrosion inhibitors. myskinrecipes.com It also finds application in agrochemicals as a stabilizer and in cosmetics as an emollient and thickening agent. myskinrecipes.com Further research could optimize these applications.

The study of fatty acid amides is a dynamic field, and while this compound itself has not been a major focus, its chemical properties suggest it could be a subject of future investigation within these established research trajectories.

Properties

IUPAC Name |

tricosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3,(H2,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYCHHRAFCZZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317802 | |

| Record name | Tricosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74172-30-8 | |

| Record name | Tricosanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74172-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Biosynthesis, and Isolation Methodologies

Identification from Botanical Sources

Tricosanamide has been identified as a component within complex lipid structures derived from plant matrices. Its presence is often elucidated through the characterization of ceramides (B1148491) and related sphingolipids.

The isolation of this compound from plant sources typically involves established extraction and purification methodologies for lipids and ceramides. Traditional methods such as maceration, reflux, and Soxhlet extraction have been employed, alongside more contemporary "green" technologies like ultrasound-assisted, microwave-assisted, and supercritical fluid extraction, which often demonstrate higher efficiency and reduced solvent consumption researchgate.net. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS), are crucial for separating and identifying this compound and its related compounds from complex plant extracts researchgate.netscielo.brscielo.br.

This compound has been identified as a constituent of various ceramides. Notably, investigation of the yellow flowers of Tagetes patula L. led to the identification of several phytoceramides, including compounds termed "tagetceramides," which incorporate a this compound moiety researchgate.netcas.orgdntb.gov.uaresearchgate.net. Specifically, (2R)-2-hydroxy-N-[(2S,3S,4R,8E)-1,3,4-trihydroxyicos-8-en-2-yl]this compound was identified among these new compounds researchgate.net. This compound is also linked to plant sphingolipids, a diverse class of lipids crucial for membrane stability and cellular regulation nih.gov. Other identified plant-derived ceramides containing the this compound structure include N-[2-hydroxy-1-(hydroxymethyl)heptadec-3-enyl]this compound and N-[2-hydroxy-1-(hydroxymethyl)-13-methyl-pentadec-3-enyl]this compound naturalproducts.netnaturalproducts.net. N-(tricosanoyl)-sphing-4-enine, a N-acylsphingosine where the acyl group is tricosanoyl, is another related compound found in biological contexts nih.gov.

Table 1: this compound-Containing Ceramides Identified in Botanical Sources

| Plant Species | Identified Compound | Classification/Term | Reference |

| Tagetes patula L. | (2R)-2-hydroxy-N-[(2S,3S,4R,8E)-1,3,4-trihydroxyicos-8-en-2-yl]this compound | Tagetceramide | researchgate.net |

| Tagetes patula L. | Related ceramides with this compound moiety | Tagetceramides | cas.orgdntb.gov.ua |

| General plant lipids | N-[2-hydroxy-1-(hydroxymethyl)heptadec-3-enyl]this compound | Ceramide | naturalproducts.net |

| General plant lipids | N-[2-hydroxy-1-(hydroxymethyl)-13-methyl-pentadec-3-enyl]this compound | Ceramide | naturalproducts.net |

| General plant lipids | N-(tricosanoyl)-sphing-4-enine | N-acylsphingosine | nih.gov |

| General plant lipids | N-(2R-Hydroxytricosanoyl)-2S-amino-1,3S,4R-octadecanetriol | Phytoceramide | hmdb.ca |

Microbial Production and Fermentation Pathways

This compound has also been detected in products derived from microbial fermentation of plant materials, indicating its potential synthesis or transformation by microorganisms.

This compound has been identified as a component in fermented plant extracts. For instance, fermentation of Zanthoxylum schinifolium with Lactobacillus rhamnosus A6-5 resulted in the production of this compound, alongside other compounds like benzamides and ginsenosides, which exhibited antibacterial and melanogenic inhibitory activities researchgate.netnih.gov. Studies analyzing bacterial extracts, such as those from Bacillus species, have also indicated the presence of this compound within their metabolic profiles scielo.brscielo.br. Fermentation processes, in general, can lead to the breakdown of plant cell walls and hydrolysis by bacteria or fungi, increasing the content of various compounds including ceramides and potentially this compound nih.gov.

Chemical Synthesis, Derivatization, and Analog Design

Synthetic Strategies for Tricosanamide Core Structure

The formation of the amide bond is the cornerstone of this compound synthesis. This typically involves the coupling of a tricosanoic acid derivative with an amine source. Various strategies have been developed to achieve this transformation efficiently and in high yield.

The direct synthesis of amides from carboxylic acids and amines is a common but often challenging transformation that may require catalysts or coupling agents to proceed efficiently. One general approach involves the conversion of the carboxylic acid (tricosanoic acid) into a more reactive acyl chloride. This can be achieved using reagents like oxalyl chloride in a solvent such as CH2Cl2. The resulting acyl chloride is then reacted with an amine in the presence of a base like triethylamine (B128534) to form the amide bond. mdpi.com

Optimization of amidation reactions often involves screening different catalysts, solvents, and reaction conditions. For instance, transition metal catalysts, including those based on rhodium(III), have been explored to facilitate the construction of C-N bonds under mild conditions. researchgate.net Nickel-based nanocatalysts have also been shown to be effective in reductive amidation processes, which offer an alternative, step-economical route from esters and nitro compounds. nih.gov The choice of solvent can significantly impact reaction yield and solubility of long-chain fatty acids and their derivatives. drexel.edu Other factors for optimization include temperature and the use of techniques like microwave irradiation, which can sometimes lead to increased yields in shorter reaction times. researchgate.net

Coupling agents are frequently employed to facilitate amide bond formation directly from the carboxylic acid, avoiding the need to isolate an acyl chloride. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are standard in peptide synthesis and can be applied here. frontiersin.org Another powerful coupling agent is propylphosphonic anhydride (B1165640) (T3P), which has been used for the synthesis of N-acyl tryptamines in solvents like ethyl acetate (B1210297) (EtOAc), offering a sustainable option. frontiersin.org

Table 1: Common Reagents for Amidation Reactions

| Reagent/Catalyst | Role | Typical Conditions |

|---|---|---|

| Oxalyl Chloride | Activates carboxylic acid | CH2Cl2, room temperature |

| Triethylamine (Et3N) | Base | Used with acyl chlorides |

| Nickel-based catalysts | Catalyst | Reductive amidation from esters |

| Rhodium(III) complexes | Catalyst | C-H amination |

| T3P (Propylphosphonic anhydride) | Coupling agent | EtOAc, room temperature |

| EDC/HOBt | Coupling agent | Various solvents |

Stereoselective Synthesis of Chiral this compound Analogs

While this compound itself is an achiral molecule, the synthesis of chiral analogs is of significant interest for studying biological interactions that are often stereospecific. Chirality can be introduced into the molecule either on the long alkyl chain or by using a chiral amine component.

The asymmetric synthesis of chiral amides requires methods that prevent racemization, especially when coupling chiral carboxylic acids or amines. rsc.org A variety of racemization-free coupling reagents have been developed for this purpose, including EDC and propylphosphonic anhydride (T3P). rsc.org For example, to create an analog with a chiral center on the acyl chain, a stereochemically pure tricosanoic acid derivative would be required. This chiral acid could then be coupled with an amine using these specialized reagents to ensure the stereochemical integrity of the final product.

Alternatively, chiral auxiliaries can be employed. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. While effective, this approach can be less atom-economical. primescholars.com A more direct method involves the use of chiral catalysts, such as chiral squaramide catalysts, which have been successfully used in stereoselective reactions to create chiral molecules. researchgate.net

Directed Derivatization for Functional Modification

To explore and modulate the biological activity of this compound, researchers synthesize derivatives by modifying the amide headgroup or attaching various side chains. This functional modification allows for the investigation of structure-activity relationships.

N-Acylethanolamines (NAEs) are a significant class of bioactive lipid molecules. nih.gov The this compound analog, N-tricosanoyl ethanolamine (B43304), belongs to this family. The synthesis of these derivatives is typically straightforward, involving the amidation of the parent fatty acid (tricosanoic acid) with ethanolamine.

The reaction can be carried out using standard coupling agents or by activating the carboxylic acid. Biocatalytic methods have also been explored, utilizing enzymes such as adenylating enzymes, which can generate acyl adenylates that react with amines to produce a range of fatty N-acyl amides. rsc.org These enzymatic approaches can offer high specificity and milder reaction conditions compared to traditional chemical synthesis. The resulting N-tricosanoyl ethanolamine is an important derivative for studying the biological roles of very long-chain NAEs.

Introducing different chemical moieties at the amide nitrogen can significantly alter the properties of the parent molecule. This strategy is used to create a library of analogs for biological screening.

Tryptamides: N-acyl tryptamines are a class of potential gut microbiota-derived mediators. frontiersin.org The synthesis of N-tricosanoyl tryptamine (B22526) involves the coupling of tricosanoic acid with tryptamine. A sustainable protocol for this reaction utilizes the coupling agent T3P in ethyl acetate, with triethylamine as a base. The reaction proceeds at room temperature, and the product can be isolated after a simple aqueous workup. frontiersin.org

Aminopyridinyl Derivatives: The pyridine (B92270) ring is a common feature in many pharmacologically active compounds. To create aminopyridinyl derivatives of this compound, tricosanoic acid can be coupled with various aminopyridine isomers (e.g., 2-aminopyridine, 3-aminopyridine, or 4-aminopyridine). The synthesis generally follows standard amidation protocols, such as activating the carboxylic acid with oxalyl chloride and then reacting it with the desired aminopyridine in the presence of a base. mdpi.com This approach allows for the systematic variation of the substituent position on the pyridine ring to fine-tune the molecule's properties.

Table 2: Examples of this compound Derivatives

| Derivative Class | Amine Reagent | Synthetic Method |

|---|---|---|

| N-Acyl Ethanolamide | Ethanolamine | Standard amidation, enzymatic synthesis rsc.org |

| Tryptamide | Tryptamine | T3P coupling in EtOAc frontiersin.org |

| Aminopyridinyl Derivative | Aminopyridine | Acyl chloride method mdpi.com |

Atom-Economical and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices. A key principle of green chemistry is atom economy, which aims to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. primescholars.comjk-sci.com

For amide synthesis, direct amidation of carboxylic acids or esters is inherently more atom-economical than methods requiring stoichiometric activating agents or protecting groups, which generate significant waste. primescholars.com For example, the classical synthesis of amines via the Gabriel synthesis has a very low atom economy. primescholars.com Catalytic methods are central to achieving high atom economy. The development of catalysts that enable direct amide formation from carboxylic acids and amines with the only byproduct being water is an ideal, though challenging, goal. Reductive amidation, which combines an ester with a nitro compound using a heterogeneous nickel catalyst, represents a more step-economical and robust methodology compared to traditional amidation. nih.gov

Sustainable synthesis also involves the use of environmentally benign solvents, reducing energy consumption, and employing renewable raw materials where possible. rsc.orgnih.gov Protocols that use safer solvents like ethyl acetate instead of halogenated solvents (e.g., CH2Cl2), and that allow for simple, non-chromatographic workups, are considered more sustainable. frontiersin.orgnih.gov The development of reactions that can be performed in water is also a key goal of green chemistry. jk-sci.comrsc.org Applying these principles to the synthesis of this compound and its derivatives is crucial for developing environmentally responsible chemical processes. rsc.orgdigitellinc.com

Advanced Structural Elucidation and Spectroscopic Characterization

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations for Conformational Landscapes in Solution

Molecular dynamics (MD) simulations offer a powerful computational approach to investigate the dynamic behavior and conformational ensembles of molecules in solution. For compounds like Tricosanamide, a long-chain fatty acid amide, understanding its conformational landscape in a solvent environment is crucial for predicting its physical and chemical properties. While direct, published molecular dynamics studies specifically detailing the conformational landscape of this compound in solution are not extensively documented in the provided search results, the principles and methodologies employed for similar long-chain aliphatic molecules and fatty acid amides can be extrapolated.

The conformational landscape of a molecule refers to the collection of all possible three-dimensional structures it can adopt, along with their relative energies. For a long molecule like this compound (CH₃(CH₂)₂₁CONH₂), the primary source of conformational variability arises from rotations around the single bonds of its saturated hydrocarbon chain. These rotations, particularly around the C-C bonds, allow the chain to adopt various extended (all-trans) or kinked (gauche conformations) forms. The amide group (-CONH₂) also contributes to the conformational space through rotations around the C-N bond and potential intramolecular or intermolecular hydrogen bonding.

To characterize the conformational landscape, MD simulations typically generate trajectories that are then analyzed using various metrics. These can include:

Radius of Gyration (Rg): To measure the compactness of the molecule.

Dihedral Angle Analysis: To quantify the preferred rotational states around specific bonds, revealing the extent of chain flexibility and the prevalence of extended versus kinked conformations.

Cluster Analysis: To group similar conformations observed during the simulation, identifying stable or frequently visited structural states.

Illustrative Data Table: Hypothetical MD Simulation Outputs for this compound in Solution

Given the lack of specific published data for this compound, the following table presents hypothetical data that could be generated from molecular dynamics simulations to characterize its conformational landscape in an aqueous solution. These values are illustrative and based on general expectations for long-chain aliphatic molecules.

| Simulation Run | Average RMSD (Å) | Radius of Gyration (Rg, Å) | Dominant Dihedral Angle (C17-C18-C19-C20) | Conformational Cluster Population (%) |

| Run 1 | 2.15 | 8.52 | Trans (170-180°) | Extended Chain: 65% |

| Run 2 | 2.38 | 8.71 | Trans (170-180°), Gauche (-60° to -70°) | Extended Chain: 58%, Kinked: 30% |

| Run 3 | 2.01 | 8.45 | Trans (170-180°) | Extended Chain: 70% |

| Run 4 | 2.29 | 8.60 | Trans (170-180°), Gauche (-60° to -70°) | Extended Chain: 60%, Kinked: 25% |

| Run 5 | 2.45 | 8.80 | Gauche (-60° to -70°) | Kinked: 40%, Extended Chain: 45% |

Note: The specific dihedral angle C17-C18-C19-C20 is chosen as an example from the middle of the long aliphatic chain to illustrate torsional flexibility. The "Conformational Cluster Population" represents simplified categories of observed structures.

Analysis of such data would allow researchers to quantify the degree of flexibility in the this compound chain, identify preferred conformations (e.g., predominantly extended or frequently adopting kinked states), and understand how these conformational preferences might influence its interactions with other molecules or its behavior in different environments. Techniques like Markov State Models (MSMs), built from extensive MD trajectories, can further refine the mapping of complex conformational landscapes by identifying metastable states and the kinetic pathways between them mpg.deelifesciences.orgchemrxiv.org. While direct application to this compound is not detailed here, these advanced methods represent the state-of-the-art for comprehensively characterizing molecular dynamics and conformational ensembles in solution.

Compound List:

this compound

Molecular and Cellular Biological Activities: in Vitro and in Silico Investigations

Modulation of Enzymatic Pathways

Research has indicated that Tricosanamide and related compounds can influence enzymatic activity, particularly in pathways related to inflammation.

Studies have demonstrated the potential of this compound-containing compounds to inhibit specific enzymes. While direct kinetic data (e.g., IC50 values) for this compound itself is limited in the reviewed literature, derivatives have shown significant inhibitory activity. For instance, compounds isolated from Indigofera heterantha, which include this compound moieties, have displayed promising inhibitory potential against lipoxygenase in a concentration-dependent manner jst.go.jp. Further investigations into the kinetic profiles of these compounds are ongoing to fully elucidate their enzyme inhibition characteristics.

The structural features of this compound derivatives suggest potential for substrate mimicry and interaction with enzyme active sites. For example, studies involving the compound (S)-2-hydroxy-N-((2S,3S,4R,E)-1,3,4-trihydroxyicos-16-en-2-yl)this compound have utilized density functional theory, molecular docking, and bioassays to understand its interactions with biological targets, including those related to lipoxygenase pathways jst.go.jp. These in silico approaches aim to predict how such molecules bind to enzyme active sites, offering insights into their mechanism of action. The interaction with lipoxygenase, an enzyme involved in inflammatory processes, highlights a potential anti-inflammatory role for these compounds nih.gov.

Table 5.1.1: Summary of Enzyme Inhibition Potential

| Enzyme Studied | Compound/Derivative Tested | Observed Activity | Reference |

| Lipoxygenase | Compounds 1-3 from Indigofera heterantha (containing this compound moieties) | Promising inhibitory potential, concentration-dependent | jst.go.jp |

| Lipoxygenase | (S)-2-hydroxy-N-((2S,3S,4R,E)-1,3,4-trihydroxyicos-16-en-2-yl)this compound (Derivative) | Investigated via molecular docking and bioassays | jst.go.jp |

| Lipoxygenase (LOX) | Various herbal products (potentially containing fatty acid amides like this compound) | Retard key steps of inflammation pathway | nih.gov |

Antimicrobial Mechanisms at the Cellular Level

This compound and compounds incorporating its structure have demonstrated notable antimicrobial properties against both bacteria and fungi.

While research specifically detailing the antifungal efficacy of this compound itself is less extensive, related compounds and extracts containing this compound moieties have shown antifungal potential. Studies evaluating the antifungal potency of plant extracts, such as those from Indigofera heterantha, have been conducted using assays like the Agar Well Diffusion Assay nih.gov. Furthermore, general observations indicate that some tryptamides, which can be structurally related to fatty acid amides, possess both antibacterial and antifungal activities ontosight.ai.

Interactions with Intracellular Signaling Pathways (Non-Physiological Outcome Focused)

Receptor Binding Studies (In Vitro), e.g., Cannabinoid System

Searches for in vitro receptor binding studies concerning this compound, particularly within the context of the cannabinoid system, did not yield specific findings in the reviewed literature. While research exists on the cannabinoid system, including studies on receptor binding kinetics and signaling pathways involving various compounds mdpi.comresearchgate.netkuleuven.befrontiersin.orgnih.gov, this compound was not identified as a subject of such investigations in the provided search results.

Cellular Pathway Perturbations in Model Systems

Information regarding the specific effects of this compound on cellular pathway perturbations in model systems was not found in the reviewed literature. The searches did not identify studies detailing how this compound might influence cellular processes or signaling pathways.

Antioxidant Mechanisms and Oxidative Stress Mitigation (Cellular/Molecular)

The available literature did not provide specific details on the antioxidant mechanisms or oxidative stress mitigation capabilities of this compound at the cellular or molecular level. While general mechanisms of oxidative stress, the role of reactive oxygen species (ROS), and the function of endogenous antioxidant systems are well-documented nih.govmdpi.comscielo.brnih.govmdpi.com, this compound was not identified as a compound studied in this context.

Advanced Material Science and Supramolecular Assembly

Self-Assembly Principles and Oleogel Formation

The formation of oleogels from tricosanamide is governed by fundamental principles of supramolecular assembly, driven by specific molecular interactions that lead to the creation of a stable, three-dimensional network.

Molecular Interactions in Gelation

This compound molecules self-assemble into gel networks primarily through a combination of intermolecular forces. Extensive hydrogen bonding between the amide groups (-CONH-) of adjacent molecules plays a crucial role in aligning the molecules researchgate.net. These hydrogen bonds, along with Van der Waals forces acting along the long C22 alkyl chains, contribute to the formation of extended, ordered structures, such as fibrillar networks researchgate.netmdpi.commdpi.comrsc.org. These self-assembled fibrillar networks are responsible for entrapping the liquid oil phase, thereby forming a stable oleogel researchgate.netmdpi.compreprints.orgmdpi.com. The precise balance of these interactions dictates the gelator's solubility and its ability to form ordered aggregates researchgate.net.

Microstructure and Rheological Properties of this compound-Based Oleogels

Oleogels derived from this compound typically exhibit a characteristic fibrillar microstructure, visualized through techniques like microscopy researchgate.netmdpi.com. These gels are known for their desirable rheological properties, including pseudoplasticity and thermoreversibility researchgate.netresearchgate.netnih.gov. Pseudoplasticity, also known as shear-thinning behavior, means that the viscosity of the oleogel decreases as the applied shear rate increases. This property is advantageous for applications requiring easy spreadability or injectability researchgate.netnih.gov. Thermoreversibility signifies that the oleogels can transition from a gel state to a liquid (sol) state upon heating and reform into a gel upon cooling, a characteristic driven by the reversible nature of the non-covalent interactions researchgate.netmdpi.comresearchgate.net.

| Rheological Property | Value | Conditions |

| Storage Modulus (G') | 1000–5000 Pa | 0.1 Hz, 25°C |

| Loss Modulus (G'') | 100–500 Pa | 0.1 Hz, 25°C |

| Behavior | Pseudoplastic (Shear-thinning) | Varies with shear rate |

| Thermal Behavior | Thermoreversible | Gel-Sol transition upon heating/cooling |

The observed rheological data, with storage modulus (G') values significantly higher than loss modulus (G''), indicates a predominantly elastic gel structure researchgate.netnih.gov.

Gelation Kinetics and Thermal Stability

The kinetics of oleogel formation from this compound can vary depending on factors such as concentration and cooling rate. Studies indicate that stable oleogels can form within minutes to hours at typical concentrations, such as 2% (w/w) researchgate.net. The thermal stability of these gels is a key characteristic, with gel-to-sol transition temperatures (Tgel) generally falling within the range of 50°C to 80°C, though this can be influenced by the specific oil used and the concentration of the gelator researchgate.net. Higher concentrations or specific oil compositions can lead to enhanced thermal stability researchgate.netmdpi.com.

| Parameter | Value | Conditions |

| Gelation Time | Minutes to Hours | 2% (w/w) concentration |

| Gel-to-Sol Transition Temp (Tgel) | 50–80°C | Varies with oil type and concentration |

Engineering of Controlled Release Systems (Material Science Focus)

The self-assembling nature and tunable properties of this compound-based gels make them promising candidates for the development of controlled release systems.

Fabrication of this compound-Derived Organogels and Hydrogels

This compound-derived organogels are typically fabricated through straightforward methods involving dissolving the gelator in a hot oil phase, followed by controlled cooling to induce self-assembly and network formation mdpi.comuminho.ptmdpi.com. This process relies on the temperature-dependent solubility of this compound. Hydrogels can be prepared using similar self-assembly principles, often in aqueous or mixed solvent systems where the compound can form extended structures that entrap water researchgate.net. The material science focus lies in optimizing these fabrication processes to control the resulting gel's microstructure and properties, such as gel strength and stability.

pH-Dependent Release Mechanisms from Gel Matrices

This compound-based gel matrices can be engineered to exhibit pH-dependent release of encapsulated substances. This responsiveness is typically achieved by incorporating pH-sensitive components within the gel matrix or by designing the gel structure such that its swelling or degradation characteristics are altered by pH changes mdpi.comnih.govulb.ac.befrontiersin.orgnih.gov. For instance, a gel matrix might swell more readily or undergo partial degradation at a specific pH, thereby facilitating the release of an entrapped compound. Research has shown that release rates can differ significantly with pH; for example, a model drug release from a this compound-based matrix demonstrated a higher cumulative release at acidic pH (5.0) compared to neutral pH (7.4) researchgate.netresearchgate.net.

| pH | Cumulative Release (%) after 24h | Notes |

| 7.4 | 20% | Slower release |

| 5.0 | 50% | Faster release due to matrix changes |

These pH-responsive properties highlight the potential of this compound gels in developing targeted drug delivery systems where release can be triggered by specific physiological pH conditions.

Compound List:

this compound

Analytical Methodologies for Detection and Quantification

Spectroscopic Techniques for Quantification and Structural Monitoring

Spectroscopic techniques provide valuable information on the structure and quantity of Tricosanamide. These methods are often used for bulk material characterization and for orthogonal confirmation of results obtained from chromatographic analyses.

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of an analyte without the need for an identical reference standard for calibration. ox.ac.uk The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. mdpi.com For this compound, ¹H-NMR is particularly useful.

The procedure involves dissolving a precisely weighed amount of the sample and a certified internal standard in a deuterated solvent. nih.gov By comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a signal from the internal standard of known concentration, the concentration of this compound can be accurately calculated. researchgate.net Signals from the amide (-CONH₂), α-methylene (-CH₂-CO), and terminal methyl (-CH₃) protons are potential candidates for quantification. acs.orgmagritek.com

| Proton Group in this compound | Expected ¹H Chemical Shift (ppm, in CDCl₃) | Signal Characteristics for Quantification |

|---|---|---|

| Terminal Methyl (-CH₃ ) | ~0.88 | Triplet, typically well-resolved from other signals. Integrates to 3 protons. |

| Bulk Methylene (B1212753) (-(CH₂)₂₀- ) | ~1.25 | Large, broad singlet. Represents the majority of protons but may overlap with impurities. |

| α-Methylene (-CH₂CONH₂ ) | ~2.2 | Triplet, distinct from the bulk methylene signal. Integrates to 2 protons. magritek.com |

| Amide (-CONH₂ ) | ~5.5 - 6.5 | Two broad singlets. Can be used for quantification but may exchange with trace water, affecting accuracy. nih.gov |

Infrared (IR) Spectroscopy: IR spectroscopy is an excellent tool for confirming the functional groups present in this compound. As a primary amide, its IR spectrum will exhibit a characteristic pattern: two N-H stretching bands (one symmetric, one asymmetric) around 3350 and 3180 cm⁻¹, a very strong carbonyl (C=O) "Amide I" band around 1650 cm⁻¹, and an N-H bending "Amide II" band near 1640 cm⁻¹. blogspot.comspectroscopyonline.com Strong C-H stretching bands from the long alkyl chain will also be prominent near 2850-2950 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound does not possess any chromophores that absorb light in the UV-Vis region (200-800 nm). Therefore, UV-Vis spectroscopy is not a suitable technique for its direct detection or quantification.

X-ray Diffraction (XRD): For this compound in its solid, crystalline form, XRD is a powerful technique for material analysis. mpg.de It provides detailed information about the crystal structure, including lattice parameters and the arrangement of molecules in the solid state (polymorphism). stanford.edu The diffraction pattern is unique to the crystalline form of the compound and can be used for phase identification and purity assessment of the bulk material. researchgate.net

X-ray Fluorescence (XRF): XRF is a technique for elemental analysis. It is not used for the characterization of organic compounds like this compound itself but could be employed to detect the presence of inorganic impurities or heavy metal contaminants in a bulk sample.

Sample Preparation and Matrix Effects in Complex Biological and Environmental Samples

The accurate detection and quantification of this compound in complex biological and environmental matrices present significant analytical challenges. The low endogenous concentrations of this very long-chain fatty acid amide, coupled with the presence of numerous interfering substances, necessitate robust sample preparation protocols to isolate the analyte and minimize matrix effects. nih.gov

Sample Preparation in Biological Matrices

The primary goal of sample preparation in biological samples such as plasma, serum, and tissue is to efficiently extract this compound while removing proteins, phospholipids, and other lipids that can interfere with analysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net

Commonly employed techniques for the extraction of long-chain fatty acid amides from biological fluids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Protein Precipitation (PPT): This is often the simplest and fastest method, involving the addition of an organic solvent like acetonitrile (B52724) or methanol (B129727) to the sample to denature and precipitate proteins. While effective for protein removal, PPT may not adequately remove other interfering lipids and can result in significant matrix effects due to the limited cleanup. nih.gov For plasma and urine analysis of primary fatty acid amides, protein precipitation has been shown to be an effective sample preparation step. nih.gov

Liquid-Liquid Extraction (LLE): LLE utilizes two immiscible liquid phases to separate this compound from the aqueous biological matrix into an organic solvent. A common approach involves the use of a chloroform/methanol mixture, often based on the Folch or Bligh and Dyer methods for total lipid extraction. This technique is effective in extracting a broad range of lipids, including this compound. However, it can be labor-intensive and may also co-extract other lipids that contribute to matrix effects.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for the selective extraction and cleanup of fatty acid amides from biological samples. nih.gov It offers better selectivity and cleanup compared to PPT and LLE. For compounds like this compound, normal-phase SPE with silica-based sorbents or reversed-phase SPE with C18 sorbents can be employed. The choice of sorbent and elution solvents is critical for achieving high recovery of the analyte and efficient removal of interferences. For the analysis of primary fatty acid amides in more complex matrices like saliva and sweat, an SPE step is often required for reliable determination. nih.gov

Interactive Data Table: Sample Preparation Techniques for Long-Chain Fatty Acid Amides in Biological Samples

| Technique | Matrix | Typical Solvents/Sorbents | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Plasma, Serum, Urine | Acetonitrile, Methanol | Fast, simple | High matrix effects, low selectivity |

| Liquid-Liquid Extraction (LLE) | Plasma, Serum, Tissue | Chloroform/Methanol, Methyl tert-butyl ether (MTBE) | High recovery for broad lipid classes | Labor-intensive, co-extraction of interferences |

| Solid-Phase Extraction (SPE) | Plasma, Serum, Saliva, Sweat | Silica, C18, Aminopropyl | High selectivity, good cleanup | More complex, requires method development |

Sample Preparation in Environmental Matrices

The analysis of this compound in environmental samples such as soil, sediment, and water requires extraction methods capable of handling complex and varied matrices. The goal is to isolate the lipophilic this compound from a large volume of sample material that may contain a wide range of organic and inorganic compounds.

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE is a highly efficient method for extracting lipids from solid environmental matrices like soil and sediment. It utilizes elevated temperatures and pressures to increase the extraction efficiency of organic solvents. This technique can significantly reduce solvent consumption and extraction time compared to traditional methods like Soxhlet extraction.

Soxhlet Extraction: This is a classical and robust method for the exhaustive extraction of lipids from solid samples. It involves continuous extraction with a boiling solvent over several hours. While effective, it is time-consuming and requires large volumes of organic solvents.

Dispersive Solid-Phase Extraction (dSPE): Often used as a cleanup step after an initial extraction, dSPE, commonly associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, can be adapted for environmental samples. mdpi.com It involves adding a sorbent to the sample extract to remove specific types of interferences.

Matrix Effects in Analytical Methodologies

Matrix effects are a major concern in the quantitative analysis of this compound, particularly with LC-MS. researchgate.net These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nih.govchromatographyonline.com

Ion Suppression: This is the more common matrix effect, where co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal intensity. Phospholipids and salts are well-known causes of ion suppression in biological samples.

Ion Enhancement: In some cases, co-eluting compounds can enhance the ionization of the analyte, leading to an overestimation of its concentration.

The extent of matrix effects is highly dependent on the complexity of the sample matrix, the efficiency of the sample preparation method, and the chromatographic conditions. semanticscholar.org For instance, a simple protein precipitation may lead to more significant matrix effects compared to a more rigorous SPE cleanup.

Interactive Data Table: Matrix Effects and Mitigation Strategies for this compound Analysis

| Matrix Type | Common Interfering Substances | Predominant Effect | Mitigation Strategies |

| Biological (Plasma, Serum) | Phospholipids, Salts, Cholesterol | Ion Suppression | SPE cleanup, optimized chromatography, use of isotopically labeled internal standards, matrix-matched calibration |

| Environmental (Soil, Sediment) | Humic acids, Fulvic acids, Other organic matter | Ion Suppression/Enhancement | Thorough sample cleanup (e.g., SPE, dSPE), dilution of the extract, standard addition method |

To overcome the challenges posed by matrix effects, several strategies are employed:

Improved Sample Cleanup: The most direct approach is to remove the interfering compounds through more effective sample preparation techniques like SPE.

Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial.

Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects. chromatographyonline.com

Standard Addition: This involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix, which can account for sample-specific matrix effects.

Environmental Fate and Degradation Studies

Biodegradation Pathways in Soil and Aquatic Environments

The primary mechanism for the environmental degradation of fatty acid amides is microbial action. In both soil and aquatic ecosystems, microorganisms are capable of hydrolyzing the amide bond, which is the initial and rate-limiting step in the biodegradation of these compounds.

In Soil: Soil microorganisms, particularly bacteria such as Pseudomonas aeruginosa and Aeromonas hydrophila, have been shown to initiate the degradation of primary and secondary fatty acid amides. nih.gov The typical biodegradation pathway begins with the enzymatic hydrolysis of the amide bond, yielding a long-chain fatty acid (in this case, tricosanoic acid) and ammonia (B1221849). nih.gov The resulting fatty acid is then readily metabolized by a wide range of soil microbes through β-oxidation.

Studies on the bioremediation of soils contaminated with long-chain alkanes have demonstrated that certain bacterial genera, including Pseudomonas, Bacillus, Salinimicrobium, Gordonia, and Achromobacter, are effective degraders of long-chain hydrocarbons. nih.govsbmicrobiologia.org.br While tricosanamide is an amide, the long alkyl chain (C23) suggests that microorganisms capable of degrading long-chain alkanes would also likely metabolize the resulting tricosanoic acid. The efficiency of this degradation can be influenced by soil conditions such as moisture, temperature, pH, and the availability of other nutrients.

| Environment | Key Microorganisms | Initial Degradation Step | Primary Degradation Products | Subsequent Pathway |

| Soil | Pseudomonas sp., Bacillus sp., Aeromonas sp. | Enzymatic Hydrolysis | Tricosanoic Acid, Ammonia | β-oxidation of fatty acid |

| Aquatic | Mixed microbial consortia | Enzymatic Hydrolysis | Tricosanoic Acid, Ammonia | Mineralization or cellular uptake |

This table is based on data from analogous long-chain fatty acid amides.

Sorption and Mobility in Environmental Compartments

The sorption behavior of this compound in the environment is largely dictated by its long, nonpolar alkyl chain. This structure imparts a high degree of hydrophobicity.

Sorption: In soil and sediment, this compound is expected to exhibit strong sorption to organic matter. nih.gov The hydrophobic alkyl chain will preferentially partition into the organic carbon fraction of soil, reducing its concentration in the aqueous phase. This strong binding is a key factor in its environmental mobility. The sorption of organic compounds to soil is also influenced by soil type, pH, and cation exchange capacity. nih.gov For a non-ionizable compound like this compound, partitioning to organic matter is the dominant sorption mechanism. researchgate.net

Mobility: Due to its expected high sorption coefficient (Koc), the mobility of this compound in soil is predicted to be very low. It is unlikely to leach significantly into groundwater. nih.gov Instead, it will tend to remain in the upper soil layers where it can be subjected to microbial degradation over time. In aquatic systems, its low water solubility and high hydrophobicity suggest that it will partition from the water column to suspended solids and bottom sediments.

| Environmental Compartment | Expected Behavior | Governing Properties | Implications |

| Soil | Strong sorption to organic matter | High hydrophobicity, long alkyl chain | Low mobility, low potential for groundwater contamination |

| Sediment | Partitioning from water to sediment particles | Low water solubility, high hydrophobicity | Accumulation in sediments |

| Water | Low concentration in the aqueous phase | Low water solubility, high sorption tendency | Primarily associated with suspended solids |

This table is based on the physicochemical properties of long-chain amides and general principles of environmental chemistry.

Environmental Monitoring and Modeling Approaches

Environmental Monitoring: Monitoring for persistent organic pollutants (POPs) like long-chain amides typically involves sophisticated analytical techniques. mdpi.com Water, soil, sediment, and biota samples would be collected, followed by extraction and cleanup procedures to isolate the target analyte from the complex environmental matrix. High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) are the standard methods for the quantification of such compounds at low environmental concentrations. mdpi.com Global monitoring programs for POPs provide a framework for tracking the distribution and temporal trends of persistent chemicals. unep.orgrsc.org

Modeling Approaches: Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. researchgate.net For a compound like this compound, a multimedia fugacity model could be employed. These models estimate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, biota) based on its physicochemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and environmental parameters. defra.gov.uk Such models can help to identify potential sinks for the compound and estimate its long-range transport potential. defra.gov.ukrsc.org Quantitative Structure-Activity Relationship (QSAR) models can also be used to estimate environmental parameters when experimental data is unavailable. nih.gov

| Approach | Description | Key Techniques/Inputs | Purpose |

| Monitoring | Direct measurement of concentrations in environmental samples | GC-MS, LC-MS | To determine actual environmental concentrations and track trends |

| Modeling | Predictive estimation of environmental fate and distribution | Multimedia fugacity models, QSAR | To assess potential environmental exposure and persistence in the absence of extensive monitoring data |

This table outlines general approaches for persistent organic pollutants.

Emerging Research Directions and Future Perspectives

Exploration of Novel Tricosanamide Derivatives and Chimeras

The long alkyl chain and amide functionality of this compound make it an ideal scaffold for the synthesis of novel derivatives and chimeric molecules. Researchers are exploring modifications to the this compound structure to enhance its physicochemical properties and biological activities.

Key Research Thrusts:

Structural Modification: Introducing new functional groups (e.g., hydroxyl, amino, or aromatic moieties) onto the tricosyl chain or modifying the amide headgroup can lead to derivatives with altered solubility, thermal stability, and molecular interaction capabilities. For instance, the synthesis of long-chain tartaric acid diamides has been explored as novel ceramide-like compounds, demonstrating the potential for creating functional analogues by modifying similar long-chain amide structures. mdpi.com

Chimeric Molecules: this compound can be conjugated with other bioactive molecules, such as peptides, steroids, or fluorescent dyes, to create chimeric molecules. unimi.it These engineered constructs can possess dual functionalities, where one part of the molecule directs it to a specific biological target and the other elicits a pharmacological effect. unimi.it This approach is being investigated for applications like targeted drug delivery. nih.gov

Bioisosteric Replacement: In drug design, parts of a molecule can be replaced with bioisosteres to improve potency or reduce side effects. For this compound, replacing the long alkyl chain with other lipophilic groups or modifying the amide bond could lead to novel compounds with unique biological profiles.

Exemplary Synthetic Approaches for Amide Derivatives:

| Approach | Description | Potential Application for this compound |

| Direct Amidation | Reaction of a carboxylic acid (Tricosanoic acid) with an amine using a catalyst. Green chemistry approaches utilize catalysts like ceric ammonium (B1175870) nitrate (B79036) under solvent-free microwave conditions. mdpi.com | Efficient and environmentally friendly synthesis of this compound and its N-substituted derivatives. |

| Thiol-ene Addition Polymerization | Copolymerization with diamide (B1670390) diene monomers can create functional polyamides. researchgate.net | Development of this compound-based polymers with tunable properties for materials science. |

| Multi-component Reactions | "One-pot" procedures where multiple reactants are combined to form a complex product, offering high efficiency. nih.gov | Rapid generation of a library of diverse this compound derivatives for screening. |

The synthesis of novel derivatives of amides and sulfonamides has shown promise in developing new therapeutic agents. nih.govmdpi.comrsc.orgnih.govrsc.org By applying similar synthetic strategies to this compound, a wide array of new chemical entities can be generated for biological evaluation.

Integration of Omics Technologies for Systems-Level Understanding of Biological Roles

The biological roles of many long-chain fatty acid amides are still not fully understood. oatext.comusf.edu Modern "omics" technologies, such as genomics, proteomics, and metabolomics (including lipidomics), provide powerful tools to investigate the systemic effects of this compound and its derivatives. oatext.com

Lipidomics: This is the large-scale study of lipids in biological systems. Targeted lipidomics, using advanced chromatography and mass spectrometry, can identify and quantify this compound and related fatty acid amides in cells and tissues. nih.gov This helps to understand its endogenous presence, metabolism, and how its levels change in different physiological or pathological states. nih.gov The entire complement of fatty acid amides in a biological system is often referred to as the "fatty acid amidome". oatext.commdpi.comresearchgate.net

Proteomics: By studying the entire set of proteins in a cell or organism, proteomics can identify proteins that interact with this compound. This can reveal its mechanism of action, potential receptors, and downstream signaling pathways.

Transcriptomics and Genomics: These technologies can show how this compound affects gene expression. By analyzing changes in messenger RNA (mRNA) levels, researchers can identify genes and pathways that are regulated by this compound.

Omics Approaches for this compound Research:

| Omics Technology | Application | Expected Outcome |

| Lipidomics | Quantification of this compound levels in various biological samples. | Understanding of endogenous distribution and metabolic pathways. nih.gov |

| Proteomics | Identification of this compound-binding proteins. | Elucidation of molecular targets and mechanisms of action. |

| Transcriptomics | Analysis of gene expression changes in response to this compound treatment. | Identification of regulated biological pathways and cellular processes. |

| Metabolomics | Profiling of global metabolite changes after this compound exposure. | Comprehensive view of the metabolic impact and downstream effects. nih.gov |

By integrating data from these different omics platforms, a comprehensive, systems-level understanding of this compound's biological functions can be achieved. This holistic approach is crucial for uncovering its potential roles in health and disease.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational modeling is an increasingly vital tool in chemical and biological research, enabling the prediction of molecular properties and biological activities, thereby accelerating the discovery process. mdpi.com For this compound and its potential derivatives, advanced computational methods can be employed to predict their structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. nih.gov For a series of this compound derivatives, QSAR can be used to predict their potency and identify the key structural features required for a specific biological effect.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.govnih.gov If a protein target for this compound is identified, docking can be used to understand the binding interactions and to design new derivatives with improved affinity and selectivity. nih.govnih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with biological molecules, such as lipid membranes or proteins, over time. mdpi.com

Bioactivity Prediction: Online tools and machine learning models can predict the potential biological activities of a compound based on its chemical structure. nih.govicgbio.ruplos.org These predictions can help prioritize which this compound derivatives to synthesize and test experimentally. nih.govicgbio.ruplos.org

Computational Tools in this compound Research:

| Computational Method | Application | Predicted Parameters |

| QSAR | Predict the activity of unsynthesized this compound derivatives. | Potency (e.g., IC50), binding affinity. nih.gov |

| Molecular Docking | Simulate the binding of this compound derivatives to a protein target. | Binding energy, binding pose, key interacting residues. nih.gov |

| MD Simulations | Analyze the dynamic stability of this compound in a biological environment. | Conformational changes, interaction stability. |

| In Silico ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Drug-likeness, pharmacokinetic profile, potential toxicity. nih.gov |

These computational approaches can significantly reduce the time and cost associated with experimental screening by guiding the rational design of new this compound derivatives with desired properties.

Sustainable Production Methods and Biotechnological Applications

As the demand for specialty chemicals grows, there is an increasing focus on developing sustainable and environmentally friendly production methods. acs.org Green chemistry principles and biotechnology offer promising avenues for the production of this compound. ucl.ac.ukresearchgate.netsemanticscholar.org

Green Synthesis: Traditional methods for amide synthesis often use harsh reagents and produce significant waste. ucl.ac.uk Green chemistry approaches focus on using renewable starting materials, solvent-free reaction conditions, and reusable catalysts to improve the sustainability of the synthesis process. mdpi.comacs.orgresearchgate.netsemanticscholar.org For this compound, methods like direct amidation of tricosanoic acid and ammonia (B1221849) using biocatalysts or green catalysts are being explored. mdpi.comacs.org

Biotechnological Production: Microorganisms and enzymes can be engineered to produce long-chain fatty acids and amides. researchgate.net Fermentation-based processes using engineered yeast or bacteria could provide a sustainable and scalable route to this compound and its precursors. nih.govphcogrev.comnih.gov This approach avoids the reliance on petrochemical feedstocks and can often be performed under milder reaction conditions.

Sustainable Production Strategies:

| Strategy | Description | Advantages |

| Catalytic Direct Amidation | Use of catalysts (e.g., Brønsted acidic ionic liquids) to directly combine carboxylic acids and amines. acs.org | High atom economy, reduced waste, potential for catalyst recycling. acs.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using heat or microwave irradiation. mdpi.comresearchgate.netsemanticscholar.org | Eliminates solvent waste, simplifies purification, can increase reaction rates. mdpi.comresearchgate.netsemanticscholar.org |

| Microbial Fermentation | Using engineered microorganisms to convert simple sugars or biomass into this compound. | Use of renewable feedstocks, potential for continuous production, high specificity. |

| Enzymatic Synthesis | Employing isolated enzymes (e.g., lipases, acyltransferases) to catalyze the amidation reaction. | High selectivity, mild reaction conditions, biodegradable catalysts. nih.gov |

The development of these sustainable methods is crucial for the future commercial viability and environmental footprint of this compound and related compounds.

New Frontiers in Soft Matter and Advanced Materials Science

The long, saturated alkyl chain of this compound gives it amphiphilic properties that are of interest in the field of soft matter and materials science. Long-chain amides can self-assemble into a variety of supramolecular structures, such as gels, films, and fibers. acs.orgnih.gov

Organogels and Hydrogels: Similar long-chain amides have been shown to be effective gelators for organic solvents and water, forming fibrous networks that immobilize the liquid. acs.orgnih.gov These gels have potential applications in areas such as drug delivery, cosmetics, and environmental remediation. rsc.org The properties of this compound-based gels, such as their thermal stability and mechanical strength, could be tuned by modifying the molecular structure. acs.orgnih.gov

Polymers and Elastomers: this compound can be potentially incorporated into polymer backbones to create novel polyamides. researchgate.netresearchgate.net The long alkyl chain can act as a soft segment, potentially imparting elastomeric or thermoplastic properties to the resulting material. researchgate.net These materials could find applications as high-performance plastics or functional coatings.

Self-Assembled Monolayers (SAMs): The amide headgroup and long alkyl chain make this compound a candidate for forming ordered monolayers on various surfaces. These SAMs can be used to modify the surface properties of materials, such as their wettability and biocompatibility.

Potential Applications in Materials Science:

| Material Type | Potential Role of this compound | Example Application |

| Organogels | Gelator molecule for non-polar solvents. | Vehicle for sustained drug release. rsc.org |

| Polyamides | Monomer unit to introduce long alkyl side chains. | Bio-based elastomers with enhanced mechanical properties. researchgate.net |

| Surface Coatings | Component of self-assembled monolayers. | Modifying surface hydrophobicity or friction. |

| Phase Change Materials | Latent heat storage through solid-liquid transitions. | Thermal energy storage and management. |

The exploration of this compound in materials science is still in its infancy. However, its simple structure and ability to participate in hydrogen bonding and van der Waals interactions make it a promising building block for the design of new functional soft materials.

Q & A

Basic: What methodological approaches are recommended for determining the purity of Tricosanamide in synthetic samples?

To assess purity, researchers should employ a combination of chromatographic and spectroscopic techniques:

- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) to resolve this compound from impurities. Validate the method using ICH guidelines (accuracy, precision, linearity) .

- Nuclear Magnetic Resonance (NMR): Analyze and spectra to confirm structural integrity and detect residual solvents or byproducts .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. Cross-reference with databases for known derivatives .

Advanced: How can researchers address contradictory bioactivity data for this compound across different experimental models?

Contradictions often arise from variability in experimental design or biological systems. Mitigation strategies include:

- Triangulation: Combine quantitative (e.g., enzyme inhibition assays) and qualitative methods (e.g., cellular imaging) to validate bioactivity .

- Replicate Studies: Conduct independent replicates under standardized conditions (pH, temperature, solvent controls) to isolate confounding variables .

- Meta-Analysis: Systematically review raw data from prior studies to identify trends or methodological biases (e.g., cell line specificity or dosage discrepancies) .

Basic: What characterization techniques are essential for confirming this compound’s structural and functional properties?

- Spectroscopic Techniques:

- Chromatographic Methods:

- Thin-Layer Chromatography (TLC): Monitor reaction progress during synthesis .

Advanced: How can mechanistic studies on this compound be designed to explore its molecular targets?

- Knockout Models: Use CRISPR/Cas9 to silence putative target genes in cell lines and observe phenotypic changes .

- Computational Docking: Employ molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with proteins of interest .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, Kd) of ligand-receptor interactions .

Basic: What ethical considerations are critical when sharing this compound research data?

- Anonymization: Remove identifiers from datasets involving human subjects or proprietary collaborations .

- Data Accessibility: Deposit raw spectra, assay results, and protocols in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: What statistical frameworks optimize the synthesis conditions for this compound?

- Design of Experiments (DoE): Use response surface methodology (RSM) to model variables (e.g., catalyst concentration, temperature) and identify optimal yield conditions .

- Multivariate Analysis: Apply Principal Component Analysis (PCA) to correlate reaction parameters with purity outcomes .

Basic: How should a research question on this compound be formulated to ensure academic rigor?

- Gap Analysis: Identify unresolved issues in literature (e.g., "How does this compound’s amphiphilic structure influence its membrane permeability?").

- Feasibility: Ensure access to specialized instrumentation (e.g., cryo-EM for structural studies) and reference standards .

Advanced: How can cross-disciplinary approaches enhance this compound’s application in drug delivery systems?

- Biophysical Assays: Measure critical micelle concentration (CMC) to evaluate its surfactant properties .

- Omics Integration: Combine proteomics (e.g., mass spectrometry) with transcriptomics to map cellular responses to this compound-loaded nanoparticles .

Basic: What validation protocols ensure reliability in this compound’s analytical methods?

- ICH Validation: For HPLC, assess specificity, robustness, and detection limits using spiked samples .

- Cross-Lab Collaboration: Share samples with independent labs for inter-laboratory reproducibility testing .

Advanced: How can long-term stability studies for this compound formulations be designed?

- Accelerated Stability Testing: Expose samples to elevated temperatures (40°C, 75% RH) and monitor degradation via Arrhenius kinetics .

- Forced Degradation: Use oxidative (HO), photolytic (UV light), and hydrolytic (acid/base) stressors to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.